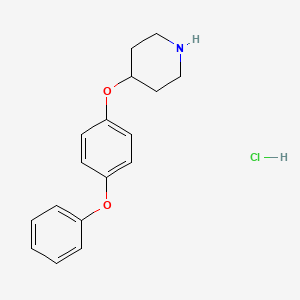

4-(4-Phenoxyphenoxy)piperidine hydrochloride

Vue d'ensemble

Description

4-(4-Phenoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C17H20ClNO2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with two phenoxy groups.

Méthodes De Préparation

The synthesis of 4-(4-Phenoxyphenoxy)piperidine hydrochloride typically involves the reaction of 4-phenoxyaniline with 4-chlorophenol in the presence of a base to form the intermediate 4-(4-phenoxyphenoxy)aniline. This intermediate is then reacted with piperidine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

4-(4-Phenoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Research

Therapeutic Development

This compound is primarily utilized as an intermediate in the synthesis of novel therapeutic agents. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable component in drug design. For instance, piperidine derivatives have been studied extensively for their potential as inhibitors of various enzymes and receptors associated with diseases such as tuberculosis and cancer .

Case Study: MenA Inhibitors

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including those similar to 4-(4-Phenoxyphenoxy)piperidine hydrochloride. These compounds have shown promising inhibitory activities against non-replicating Mycobacterium tuberculosis (Mtb), indicating their potential use in treating tuberculosis . The modifications on the piperidine ring significantly influenced their potency and drug disposition properties, highlighting the importance of this compound in medicinal chemistry.

Biochemical Research

Receptor Binding Studies

In biochemical research, this compound is employed to investigate receptor binding mechanisms and enzyme inhibition. Its ability to modulate biological pathways makes it a critical tool for understanding complex biochemical interactions. Researchers utilize this compound to explore how structural variations affect binding affinities and biological activities .

Material Science

Advanced Materials Development

The compound is also being explored for its properties in material science, particularly in developing advanced materials that require high chemical resistance. Its unique chemical structure can be integrated into polymer matrices to enhance durability and performance under various environmental conditions .

Agricultural Chemistry

Potential Agrochemical Applications

Research is ongoing into the potential use of this compound as a pesticide or herbicide. Its efficacy in targeting specific biological processes could lead to the development of new agrochemicals that are both effective and environmentally friendly .

Analytical Chemistry

Method Development

In analytical chemistry, this compound is utilized in developing methods for detecting and quantifying other substances. Its chemical properties facilitate the creation of analytical techniques that improve laboratory accuracy and reliability .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Research | Intermediate for drug synthesis targeting various diseases | Inhibitors for Mtb |

| Biochemical Research | Studies on receptor binding and enzyme inhibition | Investigating enzyme interactions |

| Material Science | Development of advanced materials with high chemical resistance | Polymer enhancements |

| Agricultural Chemistry | Exploration as a potential pesticide or herbicide | Crop protection solutions |

| Analytical Chemistry | Method development for detecting and quantifying compounds | Improved laboratory accuracy |

Mécanisme D'action

The mechanism of action of 4-(4-Phenoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

4-(4-Phenoxyphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

4-(4-Phenoxyphenoxy)aniline: This compound is an intermediate in the synthesis of this compound and shares some structural similarities.

4-Phenoxyaniline: Another related compound used in the synthesis process.

Piperidine derivatives: Various piperidine-based compounds with different substituents can be compared in terms of their chemical properties and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Activité Biologique

Overview

4-(4-Phenoxyphenoxy)piperidine hydrochloride, with the molecular formula C17H20ClNO2 and CAS Number 942194-86-7, is a compound characterized by a piperidine ring substituted with two phenoxy groups. This unique structure contributes to its diverse biological activities, particularly in enzyme modulation and receptor binding. It is primarily utilized in scientific research across various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Upon binding to these targets, the compound modulates their activity, which can lead to significant physiological effects. The pathways influenced by this compound depend on the specific targets engaged during its application in research or therapeutic contexts.

Enzyme Modulation

Research indicates that this compound exhibits notable enzyme inhibition properties. This characteristic is critical for understanding various biochemical pathways and has potential implications in drug development for conditions such as neurological disorders.

- Target Enzymes : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Receptor Binding

The compound also interacts with several receptors, influencing physiological responses related to neurological functions. Its binding affinity and selectivity towards different receptors make it a candidate for further investigation in drug design.

- Potential Applications : It has been suggested that this compound could be beneficial in treating conditions such as depression, anxiety, and obesity by antagonizing specific receptors involved in these disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride | C18H22ClNO2 | Contains an additional methyl group on the piperidine ring |

| 4-Phenoxypiperidine hydrochloride | C11H16ClNO | Lacks the second phenoxy group, resulting in different biological activity |

| N-(4-Phenoxyphenyl)acetamide | C15H15NO2 | Features an acetamide functional group instead of a piperidine ring |

This comparison illustrates that the dual phenoxy substitution on the piperidine ring of this compound enhances its potential interactions compared to other related compounds.

Case Studies and Research Findings

- Neurological Disorders : A study focusing on the modulation of histamine H3 and sigma-1 receptors indicated that compounds similar to this compound show promise in treating nociceptive and neuropathic pain. The findings suggest that targeting these receptors could yield effective therapeutic strategies for pain management .

- Enzyme Inhibition : Another investigation into the enzyme inhibition capabilities of this compound revealed its potential role in regulating metabolic pathways associated with obesity and related disorders. The modulation of specific enzymes can lead to significant changes in metabolic rates and energy expenditure .

- Pharmacological Applications : The compound's ability to influence receptor activity has led researchers to explore its applications in developing treatments for various psychological conditions such as anxiety and depression. By selectively targeting neurotransmitter systems, it may help alleviate symptoms associated with these disorders .

Propriétés

IUPAC Name |

4-(4-phenoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSQHNIBTACYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.